6-Ethylpyridin-3-amine
Overview
Description
6-Ethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, characterized by an ethyl group attached to the sixth position and an amino group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of 3-aminopyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{3-Aminopyridine} + \text{Ethyl Halide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the ethyl group onto the pyridine ring.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Amides or sulfonamides.
Scientific Research Applications
6-Ethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Pyridine: The parent compound, lacking the ethyl and amino groups.
3-Aminopyridine: Similar structure but without the ethyl group.
6-Ethylpyridin-2-amine: Similar structure but with the amino group at the second position.
Uniqueness: 6-Ethylpyridin-3-amine is unique due to the specific positioning of the ethyl and amino groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
6-ethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKEODUAJQPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551357 | |
Record name | 6-Ethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126553-00-2 | |
Record name | 6-Ethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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